(2S,4R)-N-(1-cyanocyclopropyl)-1-[1-(3-fluoro-5-iodopyridin-2-yl)cyclopropanecarbonyl]-4-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxamide
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Overview
Description
PMID27998201-Compound-7 is a small molecular drug primarily indicated for the treatment of abdominal aortic aneurysm . This compound has shown potential in various therapeutic applications due to its unique chemical structure and biological activity.
Preparation Methods
The synthetic route for PMID27998201-Compound-7 involves several key steps. The preparation method includes the formation of the core structure followed by functional group modifications. The reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.
Chemical Reactions Analysis
PMID27998201-Compound-7 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID27998201-Compound-7 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as abdominal aortic aneurysm.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of PMID27998201-Compound-7 involves the inhibition of specific enzymes and pathways. It targets cathepsin L and cathepsin S, which are involved in the degradation of proteins in lysosomes . By inhibiting these enzymes, the compound can modulate various biological processes and pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
PMID27998201-Compound-7 can be compared with other similar compounds such as:
Cathepsin B inhibitors: These compounds also target cathepsin enzymes but may have different selectivity and potency.
Cathepsin K inhibitors: These compounds are involved in bone resorption and have different therapeutic applications.
Cathepsin F inhibitors: These compounds have similar mechanisms of action but may target different diseases
The uniqueness of PMID27998201-Compound-7 lies in its specific targeting of cathepsin L and cathepsin S, making it a promising candidate for treating abdominal aortic aneurysm and other related conditions.
Properties
Molecular Formula |
C24H21F2IN4O4S |
---|---|
Molecular Weight |
626.4 g/mol |
IUPAC Name |
(2S,4R)-N-(1-cyanocyclopropyl)-1-[1-(3-fluoro-5-iodopyridin-2-yl)cyclopropanecarbonyl]-4-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H21F2IN4O4S/c25-16-3-1-2-4-19(16)36(34,35)15-10-18(21(32)30-23(13-28)5-6-23)31(12-15)22(33)24(7-8-24)20-17(26)9-14(27)11-29-20/h1-4,9,11,15,18H,5-8,10,12H2,(H,30,32)/t15-,18+/m1/s1 |
InChI Key |
ZEFHIBBPLAGQMT-QAPCUYQASA-N |
Isomeric SMILES |
C1CC1(C#N)NC(=O)[C@@H]2C[C@H](CN2C(=O)C3(CC3)C4=C(C=C(C=N4)I)F)S(=O)(=O)C5=CC=CC=C5F |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2CC(CN2C(=O)C3(CC3)C4=C(C=C(C=N4)I)F)S(=O)(=O)C5=CC=CC=C5F |
Origin of Product |
United States |
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